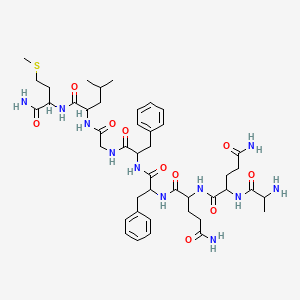![molecular formula C21H37N3O5 B12325519 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C21H37N3O5. This compound is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques, such as HPLC and NMR, ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. As a derivative of Lisinopril, it may inhibit the angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent vasodilation . This mechanism helps in lowering blood pressure and improving heart function .
Comparación Con Compuestos Similares
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in the treatment of hypertension and heart failure.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Ramipril: An ACE inhibitor with a longer duration of action compared to Lisinopril.
Uniqueness
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid is unique due to its specific structure and role as an impurity in Lisinopril formulations. Its presence can affect the stability and efficacy of the pharmaceutical product, making it an important compound for quality control and regulatory compliance .
Propiedades
Fórmula molecular |
C21H37N3O5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
1-[6-amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29) |
Clave InChI |
QYSKCMYFYQRFSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)
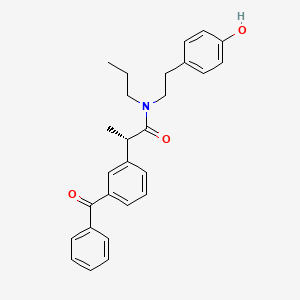

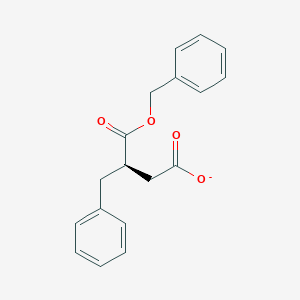
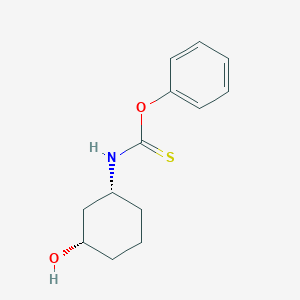
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
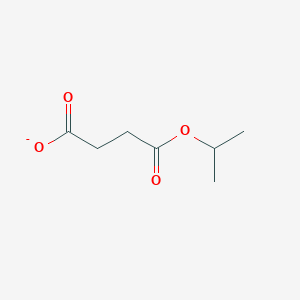

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)


